molecular formula C16H11NO3 B2878223 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 40101-59-5

2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2878223
CAS No.: 40101-59-5
M. Wt: 265.268
InChI Key: IZYOEWPKMOPSSP-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring This particular compound features an acetyl group attached to the phenyl ring, which is further connected to the isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with aniline derivatives under specific conditions. One common method includes the following steps:

    Condensation Reaction: Phthalic anhydride reacts with 4-acetylaniline in the presence of a suitable catalyst, such as sulfuric acid, to form the intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the isoindole ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The acetyl group or other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Comparison: Compared to similar compounds, 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-acetylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(17)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOEWPKMOPSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40101-59-5
Record name 2-(4-ACETYL-PHENYL)-ISOINDOLE-1,3-DIONE
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